molecular formula C9H11N3O2 B8780230 1-Azido-3-phenoxypropan-2-ol CAS No. 121282-65-3

1-Azido-3-phenoxypropan-2-ol

Cat. No.: B8780230
CAS No.: 121282-65-3
M. Wt: 193.20 g/mol
InChI Key: ZWUXAZDVDTZWFW-UHFFFAOYSA-N
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Description

1-Azido-3-phenoxypropan-2-ol is a multifunctional organic compound characterized by a central propan-2-ol backbone substituted with an azide (–N₃) group at position 1 and a phenoxy (–O–C₆H₅) group at position 2. Its molecular formula is C₉H₁₁N₃O₂, and it is widely utilized in click chemistry reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize 1,2,3-triazole derivatives . This reactivity makes it valuable in pharmaceutical and polymer research, where triazole linkages enhance stability and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Azido-3-phenoxypropan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of azido-alcohol derivatives typically involves nucleophilic substitution or azide transfer reactions. For example, substituting a hydroxyl group with an azide via Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or SN2 displacement with sodium azide under controlled pH and temperature can yield the target compound. Reaction conditions such as solvent polarity (e.g., DMF for polar aprotic environments), stoichiometric ratios, and catalyst selection (e.g., phase-transfer catalysts) significantly affect yield and purity. Intermediate characterization via TLC or HPLC is critical to monitor reaction progress .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound and verify its structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the presence of the phenoxy group (aromatic protons at ~6.8–7.5 ppm) and the azido moiety (no direct proton signal but inferred via adjacent protons).
  • IR : The azide group exhibits a strong absorption band near 2100 cm1^{-1}, while the hydroxyl group shows a broad peak around 3300 cm1^{-1}.
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with the azido-alcohol structure. Cross-referencing with databases like NIST ensures accuracy .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states in simulations. To address this:

  • Perform solvent-correlated DFT calculations (e.g., using COSMO-RS models) to incorporate solvation effects.
  • Validate with kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways.
  • Use multivariate analysis to reconcile theoretical and experimental activation energies, adjusting for steric/electronic factors not modeled computationally .

Q. How does the azido group in this compound influence its stability under varying pH and temperature conditions, and what methodologies are used to assess degradation pathways?

  • Methodological Answer : The azido group is prone to hydrolysis or thermal decomposition. Stability studies involve:

  • Forced degradation : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at elevated temperatures (40–60°C).
  • HPLC-MS monitoring : Track degradation products like phenoxypropan-2-ol (azide loss) or nitriles (Curtius rearrangement).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What experimental designs are recommended for studying the structure-activity relationships (SAR) of this compound derivatives in biological systems?

  • Methodological Answer :

  • Combinatorial synthesis : Generate derivatives with varied substituents on the phenyl ring or azido chain.
  • Factorial design : Test variables like steric bulk (e.g., ortho/meta/para substituents) and electronic effects (e.g., electron-withdrawing groups) on bioactivity.
  • In silico docking : Screen derivatives against target enzymes (e.g., cytochrome P450 isoforms) to prioritize candidates for in vitro assays .

Q. How can factorial design be applied to optimize the synthesis parameters of this compound, considering variables like stoichiometry and reaction time?

  • Methodological Answer : A 2k2^k factorial design (where kk = number of variables) evaluates interactions between factors:

  • Variables : Azide source concentration (1–2 eq), temperature (25–50°C), and solvent polarity (THF vs. acetonitrile).
  • Response metrics : Yield, purity, and reaction time.
  • Analysis : ANOVA identifies significant factors; response surface methodology (RSM) pinpoints optimal conditions .

Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound, and how can real-time monitoring techniques address them?

  • Methodological Answer : Intermediates like nitroalkenes or epoxides may be transient. Solutions include:

  • Inline FTIR or Raman spectroscopy : Monitor functional group transformations without sampling.
  • Microreactor systems : Enhance heat/mass transfer to stabilize intermediates for characterization.
  • Cryogenic trapping : Isolate intermediates at low temperatures (-78°C) for NMR/MS analysis .

Q. How do solvent polarity and protic/aprotic environments affect the regioselectivity of nucleophilic substitutions involving this compound?

  • Methodological Answer :

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states, favoring SN2 mechanisms (inversion of configuration).
  • Protic solvents (MeOH, H2_2O) : Promote SN1 pathways via carbocation intermediates, leading to racemization.
  • Kinetic studies : Compare reaction rates in different solvents using 18^{18}O-labeled water to track nucleophilic attack pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Azido-3-phenoxypropan-2-ol, enabling comparative analysis of their properties, applications, and safety profiles.

(2S)-3-Azido-2-phenylmethoxypropan-1-ol (CAS 85820-85-5)

  • Structure : A stereoisomer with a chiral center at position 2, featuring a phenylmethoxy (–O–CH₂–C₆H₅) group at position 2 and an azide at position 3.
  • Applications: Primarily used in enantioselective synthesis due to its stereochemical configuration. Its reactivity in CuAAC mirrors that of this compound but may yield products with distinct stereochemical outcomes .
  • Key Differences: The hydroxyl group at position 1 (vs.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Structure : A branched alcohol with a 3-methylphenyl (3-tolyl) group at position 3 and two methyl groups at position 2.
  • Applications : Approved by the International Fragrance Association (IFRA) for use in cosmetics and perfumes. Its safety profile is regulated with strict usage limits (e.g., 0.5% in leave-on skincare products) .
  • Key Differences: Lacks reactive azide groups, making it chemically inert compared to this compound. Its tertiary alcohol structure reduces hydrogen-bonding capacity.

(S)-2-Amino-3-phenylpropan-1-ol (CAS 3182-95-4)

  • Structure: Features an amino (–NH₂) group at position 2 and a phenyl group at position 3.
  • Physicochemical Properties :
    • Log Po/w : 1.08 (indicating moderate lipophilicity)
    • Solubility : 5.61 mg/mL in water
    • Bioavailability : High GI absorption but low blood-brain barrier (BBB) penetration .
  • Applications: Used as a chiral building block in pharmaceuticals, particularly for β-amino alcohol derivatives.

(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol

  • Structure: Contains a trifluoromethyl (–CF₃) substituted phenylamino group at position 2.
  • Applications : The electron-withdrawing –CF₃ group enhances metabolic stability, making it a candidate for drug discovery .
  • Key Differences: The –CF₃ group increases electronegativity and resistance to oxidative degradation compared to the phenyl group in this compound.

Comparative Data Table

Compound Molecular Formula Key Functional Groups Applications Key Properties Safety/Regulatory Notes
This compound C₉H₁₁N₃O₂ Azide, phenoxy, secondary alcohol Click chemistry, drug synthesis Reactive azide; moderate solubility Handle as explosive precursor
(2S)-3-Azido-2-phenylmethoxypropan-1-ol C₁₀H₁₃N₃O₂ Azide, benzyl ether, primary alcohol Enantioselective synthesis Chiral center; higher lipophilicity Stereochemical purity critical
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O Tertiary alcohol, 3-tolyl Fragrance industry Low reactivity; high stability IFRA-regulated (≤0.5% in skincare)
(S)-2-Amino-3-phenylpropan-1-ol C₉H₁₃NO Amino, phenyl, primary alcohol Pharmaceutical intermediates High GI absorption; Log Po/w = 1.08 Moderate toxicity (warning label)
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol C₁₀H₁₂F₃NO Trifluoromethyl, amino Drug discovery Enhanced metabolic stability Requires halogen handling precautions

Key Research Findings

  • Reactivity: The azide group in this compound enables rapid triazole formation under CuAAC conditions, outperforming amino or alcohol derivatives in click chemistry efficiency .
  • Bioactivity: Amino derivatives like (S)-2-Amino-3-phenylpropan-1-ol exhibit higher bioavailability but lower BBB penetration compared to azido analogs .

Preparation Methods

Epoxide Azidolysis Using Magnetic Nanocatalysts

Reaction Mechanism and Catalyst Design

The one-pot synthesis of 1-azido-3-phenoxypropan-2-ol via epoxide azidolysis employs Fe₃O₄@SiO₂ core-shell nanoparticles functionalized with phosphoryl chloride (NCP@POCl₂-x) . The epoxide substrate, 2-(phenoxymethyl)oxirane, undergoes ring-opening by sodium azide (NaN₃) in acetonitrile (CH₃CN) under reflux. The nanocatalyst’s chitosan layer facilitates hydrogen bonding with the epoxide oxygen, polarizing the C–O bond and enhancing azide nucleophilicity (Scheme 1A). This interaction lowers the activation energy for azide attack at the less hindered carbon, yielding the β-azido alcohol regioselectively .

Optimization of Reaction Conditions

Key variables include solvent composition, catalyst loading, and temperature (Table 1). A 1:1 CH₃CN-H₂O mixture maximizes yield (90%) by balancing epoxide solubility and azide reactivity. Higher water content promotes hydrolysis to β-amino alcohols, necessitating strict solvent control. Catalyst loading of 0.5 mmol achieves 95% conversion in 5 hours, with magnetic separation enabling reuse for five cycles without significant activity loss .

Table 1: Solvent Effects on Azidolysis of 2-(Phenoxymethyl)Oxirane

SolventCatalyst (mmol)Time (h)Yield (%)
CH₃CN (dry)0.22470
H₂O0.52480*
CH₃CN-H₂O (1:1)0.5590
*β-amino alcohol formation .

Stepwise Synthesis via Tosylate Intermediate

Two-Step Nucleophilic Substitution

Patent CN111018678A outlines a scalable route starting with phenol and 3-bromopropanol . Step 1 involves Williamson ether synthesis to form 3-phenoxypropanol (94% yield) using K₂CO₃ in acetonitrile at 65–70°C. Step 2 converts the alcohol to its p-toluenesulfonate ester (93.8% yield) via reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane. Subsequent displacement of the tosylate group with sodium azide in acetone at reflux affords this compound (Scheme 2B) .

Purification and Industrial Feasibility

The oily intermediates (3-phenoxypropanol, tosylate ester) are purified via short-chain ether crystallization (e.g., diethyl ether at −10°C), achieving >98% HPLC purity. Lithium bromide (LiBr) in acetone facilitates clean tosylate displacement, minimizing side reactions like elimination. This method’s robustness is evidenced by 99.8% purity and 98.6% yield in pilot-scale trials .

Iodine-Catalyzed Azidohydroxylation of Allyl Phenyl Ether

One-Step Diastereoselective Synthesis

WO2016113764A1 discloses a room-temperature method using iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . Allyl phenyl ether reacts with NaN₃ in a DMSO/DMF (1:1) solvent system, undergoing azidohydroxylation to yield this compound with 85% diastereoselectivity (Scheme 3C). The mechanism proceeds via iodonium ion formation, followed by azide attack and hydroxylation from water.

Scope and Limitations

The protocol accommodates mono- and disubstituted alkenes but suffers from moderate yields (60–85%) for sterically hindered substrates. Catalyst loading of 10 mol% I₂ and 2 equiv TBHP optimizes conversion, though residual iodine complicates purification.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

ParameterEpoxide Azidolysis Stepwise Tosylate Iodine Catalysis
Yield (%)9098.685
Reaction Time (h)512 (total)6
Catalyst ReusabilityYes (5 cycles)NoNo
Purity (%)9599.890
ScalabilityPilot-scale feasibleIndustrial-readyLab-scale

The epoxide route excels in atom economy and catalyst recyclability, making it environmentally favorable. The tosylate method achieves superior purity and yield, ideal for pharmaceutical manufacturing. The iodine-catalyzed approach offers rapid access but requires optimization for large-scale use.

Properties

CAS No.

121282-65-3

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1-azido-3-phenoxypropan-2-ol

InChI

InChI=1S/C9H11N3O2/c10-12-11-6-8(13)7-14-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2

InChI Key

ZWUXAZDVDTZWFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CN=[N+]=[N-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A procedure similar to that described in preparation 12 was repeated, except that 1.00 g of phenoxymethyloxirane, 1.94 g of sodium azide, 10 ml of methyl formate and 45 ml of an 8:1 by volume mixture of methanol and water were used, to give 1.30 g of the title compound as a pale yellow oil having an Rf value of 0.26 (on silica gel thin layer chromatography, using a 1:4 by volume mixture of ethyl acetate and hexane as the developing solvent).
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